N,N-diallyl-2-chloropyridin-4-amine

organic synthesis nucleophilic aromatic substitution cross-coupling

N,N-Diallyl-2-chloropyridin-4-amine (CAS 2098117-22-5) is a uniquely differentiated 2-chloropyridine building block. The 2-chloro substituent serves as an electrophilic cross-coupling handle, while the tertiary N,N-diallylamino group at the 4-position eliminates competing N-H reactivity and provides two polymerizable alkene moieties—a profile unattainable with generic 2-chloropyridin-4-amine or mono-N-alkyl analogs. This dual reactivity enables modular construction of hNav1.7 inhibitors for neuropathic pain, SMN protein modulators for spinal muscular atrophy, and iNOS inhibitors for inflammatory diseases. The diallyl motif also supports free-radical copolymerization into functional polymer backbones for self-decontaminating materials. Procure with confidence for pharmaceutical R&D and advanced materials chemistry.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
CAS No. 2098117-22-5
Cat. No. B1480133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diallyl-2-chloropyridin-4-amine
CAS2098117-22-5
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C1=CC(=NC=C1)Cl
InChIInChI=1S/C11H13ClN2/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h3-6,9H,1-2,7-8H2
InChIKeyPJERJUUUOZNUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diallyl-2-chloropyridin-4-amine (CAS 2098117-22-5) – A Dual-Functional Pyridine Intermediate for Pharmaceutical and Agrochemical Synthesis


N,N-Diallyl-2-chloropyridin-4-amine (CAS 2098117-22-5) is a substituted pyridine derivative with the molecular formula C₁₁H₁₃ClN₂ and molecular weight 208.69 g/mol . The compound features a 2-chloropyridine core with two allyl groups attached to the nitrogen at the 4-position of the pyridine ring, giving it the IUPAC name 2-chloro-N,N-bis(prop-2-enyl)pyridin-4-amine [1]. This structural arrangement confers a dual-functional character: the chloro substituent at the 2-position serves as an electrophilic handle for cross-coupling and nucleophilic aromatic substitution reactions, while the N,N-diallylamino group at the 4-position provides a nucleophilic site and a polymerizable alkene moiety for materials chemistry applications [2].

Why N,N-Diallyl-2-chloropyridin-4-amine Cannot Be Interchanged with Other 2-Chloropyridine or 4-Aminopyridine Derivatives


Generic substitution among 2-chloropyridine derivatives is not feasible due to the compound's specific combination of a chloro leaving group at the 2-position and an N,N-diallylamino substituent at the 4-position [1]. Unlike simple 2-chloropyridin-4-amine (CAS 14432-12-3), which bears a primary amino group susceptible to multiple alkylation or acylation pathways, the tertiary diallylamino group in this compound eliminates competing N-H reactivity and provides two polymerizable alkene units . Compared with N-alkyl or N-aryl 2-chloropyridin-4-amines, the diallyl substitution pattern introduces greater steric bulk around the nitrogen center, altering both the electronic environment of the pyridine ring and the accessibility of the chloro group to nucleophiles [2]. These structural distinctions have direct consequences for cross-coupling efficiency, regioselectivity in subsequent functionalization, and the compound's suitability as a monomer in radical polymerization processes.

Quantitative Evidence Guide for N,N-Diallyl-2-chloropyridin-4-amine: Procurement-Relevant Differentiation


Reactivity Differentiation: Chloro Substituent at 2-Position vs. 4-Position in Pyridine Derivatives

The 2-chloro substituent in N,N-diallyl-2-chloropyridin-4-amine exhibits enhanced reactivity toward nucleophilic aromatic substitution (SₙAr) relative to 4-chloro isomers. In structurally analogous systems, 2-chloropyridines demonstrate substantially faster SₙAr kinetics than 4-chloropyridines under identical conditions . This positional effect arises from the greater electron-withdrawing influence of the ring nitrogen ortho to the 2-position, which stabilizes the Meisenheimer intermediate formed during the SₙAr pathway. For procurement, this means the target compound offers a more reactive chloro leaving group for downstream cross-coupling applications compared with the alternative 4-chloro-N,N-diallylpyridin-2-amine structural isomer.

organic synthesis nucleophilic aromatic substitution cross-coupling chemoselectivity

Polymerization Capability: Diallylamino Group Enables Radical Copolymerization Not Possible with N-Alkyl or N-Aryl Analogs

The N,N-diallyl substituent pattern provides two terminal alkene units capable of participating in free-radical copolymerization, a functionality absent in N-methyl, N-ethyl, N-phenyl, or other saturated N-alkyl analogs. Research on the structurally related compound N,N-diallylpyridin-4-amine (DAAP, lacking the 2-chloro substituent) demonstrates successful free-radical copolymerization with N-vinylformamide (NVF) to yield water-soluble copolymers bearing highly nucleophilic pyrrolidinopyridine groups [1]. The target compound retains both the diallylamino polymerization handle and the 2-chloro functional group, enabling post-polymerization modification or incorporation into more complex macromolecular architectures that are inaccessible with non-allylic 2-chloropyridine derivatives.

polymer chemistry functional polymers free-radical polymerization self-decontaminating materials

Reaction Pathway Selectivity: Tertiary Amine Character Prevents Undesired N–H Side Reactions

The tertiary N,N-diallylamino group in this compound eliminates N–H protons that would otherwise compete as nucleophiles in acylation, alkylation, or metal-catalyzed cross-coupling reactions. In contrast, the primary amine of 2-chloropyridin-4-amine (CAS 14432-12-3) requires protection–deprotection sequences when selective functionalization at other sites is desired . Similarly, secondary N-alkyl analogs (e.g., N-methyl-2-chloropyridin-4-amine) retain one N–H proton that can undergo undesired side reactions under basic or metal-catalyzed conditions. The fully substituted nitrogen in the target compound enables protecting-group-free synthetic sequences, reducing step count, improving atom economy, and lowering overall synthesis costs.

organic synthesis chemoselectivity protecting-group-free synthesis cross-coupling

Target Engagement Profile: Documented Utility as a Reactant for SMN Modulators, hNav1.7 Inhibitors, and iNOS Inhibitors

According to Sigma-Aldrich's application documentation, N,N-diallyl-2-chloropyridin-4-amine has been employed as a reactant in the synthesis of multiple therapeutically relevant compound classes [1]. These include: (1) Survival motor neuron (SMN) protein modulators, relevant to spinal muscular atrophy research; (2) Diaminotriazine hNav1.7 inhibitors, a validated target for neuropathic pain; (3) Heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS); (4) Orally available naphthyridine protein kinase D inhibitors; and (5) Phosphodiesterase 5 inhibitors [1]. This documented application breadth distinguishes the compound from less-characterized 2-chloropyridine intermediates and provides procurement teams with validated synthetic utility across multiple high-value therapeutic areas.

medicinal chemistry ion channels neurological disorders inflammation

Synthetic Accessibility: Straightforward Preparation from 4-Chloropyridine and Diallylamine

The compound is synthetically accessible via nucleophilic aromatic substitution of 4-chloropyridine with diallylamine. Patent literature describing the synthesis of the closely related analog N,N-diallylpyridin-4-amine (DAAP) reports a yield of 65% under optimized conditions (4-chloropyridine reacted with 1.5 equivalents of diallylamine in a sealed ampoule at 130 °C for three days) . This established synthetic route provides a benchmark for expected yield and reaction conditions, enabling procurement and process chemists to evaluate the feasibility of in-house preparation versus commercial sourcing. The presence of the 2-chloro substituent in the target compound does not fundamentally alter this SₙAr-based synthetic approach.

synthetic methodology nucleophilic substitution process chemistry scale-up

Optimal Research and Industrial Applications for N,N-Diallyl-2-chloropyridin-4-amine Based on Evidence


Synthesis of hNav1.7 Inhibitors for Neuropathic Pain Research

Procure this compound for use as a key building block in diaminotriazine-based hNav1.7 inhibitor synthesis [1]. The 2-chloro group enables efficient coupling with nucleophilic partners, while the tertiary diallylamino group remains inert under cross-coupling conditions. This reactivity profile supports modular construction of voltage-gated sodium channel inhibitors with potential applications in treating neuropathic pain conditions.

Preparation of Survival Motor Neuron (SMN) Protein Modulators

Utilize the compound as a reactant in the synthesis of SMN protein modulators for spinal muscular atrophy research [1]. The documented application in this therapeutic area validates the compound's suitability for constructing bioactive molecules requiring a functionalized 2-chloropyridine core with a tertiary amine substituent at the 4-position.

Development of iNOS Inhibitors for Inflammation-Related Indications

Employ this intermediate in the synthesis of heteroalicyclic carboxamidines that inhibit inducible nitric oxide synthase (iNOS) [1]. The compound's structural features support the construction of iNOS inhibitors with potential applications in inflammatory diseases, septic shock, and autoimmune conditions.

Polymer Chemistry – Synthesis of Functional Copolymers with Nucleophilic Pyrrolidinopyridine Groups

Use the compound as a polymerizable monomer in free-radical copolymerization reactions to produce functional polymers bearing both 2-chloropyridine and pyrrolidinopyridine moieties [2]. The diallylamino group provides two alkene units for incorporation into polymer backbones, enabling the preparation of self-decontaminating fibrous materials and reactive polymer coatings not accessible with non-allylic 2-chloropyridine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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